molecular formula C8H18Cl2N2 B15251582 (S)-7-Azaspiro[3.5]nonan-1-amine 2hcl

(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl

Cat. No.: B15251582
M. Wt: 213.15 g/mol
InChI Key: ABUKZLYIFXCDIB-KLXURFKVSA-N
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Description

(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Azaspiro[3.5]nonan-1-amine 2hcl typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the use of chiral sulfinamides as chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-7-Azaspiro[3.5]nonan-1-amine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]nonan-2-amine hydrochloride
  • Substituted 2-Azaspiro[3.5]nonan-1-ones
  • tert-Butanesulfinamide derivatives

Uniqueness

(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl is unique due to its specific spirocyclic structure and the presence of the amine group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(3S)-7-azaspiro[3.5]nonan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(7)3-5-10-6-4-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m0../s1

InChI Key

ABUKZLYIFXCDIB-KLXURFKVSA-N

Isomeric SMILES

C1CC2([C@H]1N)CCNCC2.Cl.Cl

Canonical SMILES

C1CC2(C1N)CCNCC2.Cl.Cl

Origin of Product

United States

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